molecular formula C24H34O5 B601719 6'-Exomethylene lovastatin CAS No. 121624-17-7

6'-Exomethylene lovastatin

Cat. No.: B601719
CAS No.: 121624-17-7
M. Wt: 402.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Exomethylene lovastatin is a derivative of lovastatin, a well-known cholesterol-lowering agent. Lovastatin is a natural product isolated from the fungus Aspergillus terreus. The compound 6’-exomethylene lovastatin is formed through the biotransformation of lovastatin, primarily at the 6’-position of the molecule . This derivative has shown significant potential in inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis .

Mechanism of Action

Lovastatin, the parent compound of 6’-Exomethylene lovastatin, is an HMG-CoA reductase inhibitor used to lower LDL cholesterol and reduce the risk of cardiovascular disease . Statin medications competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase .

Safety and Hazards

Lovastatin may cause an allergic skin reaction . It is also suspected of causing cancer and damaging the unborn child . Lovastatin is stable under various handling conditions and with insignificant inter-conversion between lovastatin and lovastatin hydroxy acid .

Future Directions

The generation of key drug metabolites for the purpose of their complete structural characterization, toxicity testing, as well as to serve as standards for quantitative studies, is a critical step in the pharmaceutical discovery and development cycle . The electrochemical approach has been found to give higher yields than the enzymatic oxidations for the generation of most of the observed oxidative metabolites . This could be a potential future direction for the generation of 6’-Exomethylene lovastatin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6’-exomethylene lovastatin involves the hydroxylation of lovastatin at the 6’-position. This process is catalyzed by liver microsomes from rats and mice . The hydroxylation occurs stereoselectively, resulting in the formation of 6’-beta-hydroxy-lovastatin, which further undergoes transformation to yield 6’-exomethylene lovastatin .

Industrial Production Methods: Industrial production of 6’-exomethylene lovastatin can be achieved through biotransformation processes using microbial cultures or liver microsomes. The use of biocatalysts ensures the stereoselective hydroxylation of lovastatin, leading to the desired product .

Comparison with Similar Compounds

Properties

IUPAC Name

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,15-16,18-21,23,25H,2,5,8-9,11-13H2,1,3-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFUDDFNKHOQEC-HGQWONQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121624-17-7
Record name 6'-Exomethylene lovastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-EXOMETHYLENE LOVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48W5FXB9PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.